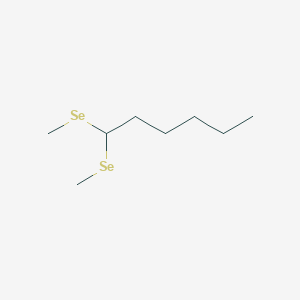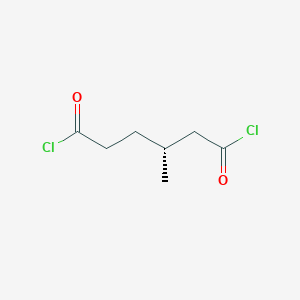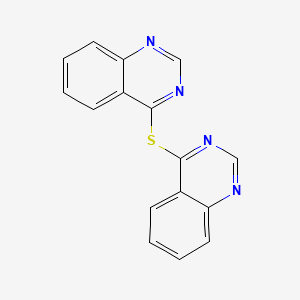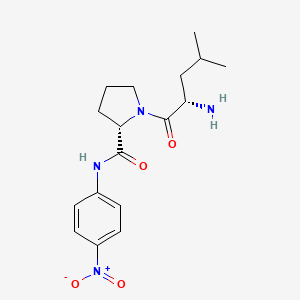![molecular formula C17H9N7O2 B14382259 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile CAS No. 89903-92-4](/img/structure/B14382259.png)
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines an aminoquinoline moiety with a nitrobenzene-dicarbonitrile framework. The presence of these functional groups endows the compound with a range of chemical and biological properties.
Preparation Methods
The synthesis of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline, which is achieved by treating it with nitrous acid under acidic conditions to form the corresponding diazonium salt. This diazonium salt is then coupled with 5-nitrobenzene-1,3-dicarbonitrile in the presence of a base to yield the desired azo compound .
Industrial production methods for such compounds often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The nitro and cyano groups on the benzene ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding diamine, while nucleophilic substitution can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
Properties
CAS No. |
89903-92-4 |
|---|---|
Molecular Formula |
C17H9N7O2 |
Molecular Weight |
343.30 g/mol |
IUPAC Name |
2-[(8-aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C17H9N7O2/c18-8-10-6-12(24(25)26)7-11(9-19)16(10)23-22-15-4-3-14(20)17-13(15)2-1-5-21-17/h1-7H,20H2 |
InChI Key |
OOOMQGNKCQAZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=C(C=C(C=C3C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)





![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
